molecular formula C₂₅H₄₅N₅O₆S₃ B1139820 N-Biotinylcaproylaminocaproylaminoethyl Methanethiosulfonate CAS No. 1038749-81-3

N-Biotinylcaproylaminocaproylaminoethyl Methanethiosulfonate

Cat. No. B1139820
M. Wt: 607.85
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

"N-Biotinylcaproylaminocaproylaminoethyl Methanethiosulfonate" likely combines the biotinylation efficiency of biotin with the specific reactivity of methanethiosulfonate groups towards thiols, making it useful in biochemical applications. Such compounds are critical in tagging biomolecules for various analytical purposes, including the study of molecular interactions and dynamics.

Synthesis Analysis

The synthesis of related compounds involves the preparation of biotinylated reagents, which can act as intermediates for further reactions. For instance, the synthesis of biotinylated polymers through RAFT polymerization using biotinylated trithiocarbonate as the RAFT agent indicates the versatility of biotin in chemical syntheses (Hong & Pan, 2006).

Molecular Structure Analysis

Biotin synthase studies, revealing its iron-sulfur cluster binding sites and the chemical and spectroelectrochemical analysis of these clusters, provide insight into the complex molecular structures involved in biotin-related reactions. This enzyme's ability to catalyze the insertion of sulfur atoms into dethiobiotin through radical-mediated processes showcases the intricate molecular interactions at play (Ugulava, Gibney, & Jarrett, 2001).

Chemical Reactions and Properties

The reactivity of methanethiosulfonate (MTS) reagents with specific biomolecules, such as the efficient labeling and purification of RNA containing 4-thiouridine (s(4)U), highlights the chemical properties of these compounds. MTS reagents form disulfide bonds more efficiently than commonly used biotinylating agents, demonstrating their potential for biochemical applications (Duffy et al., 2015).

Physical Properties Analysis

The gas-phase structure and vibrational properties of methyl methanethiosulfonate, as determined by experimental and computational studies, offer insights into the physical properties of methanethiosulfonate derivatives. These findings, including conformational preferences and rotational barriers, are crucial for understanding the behavior of similar compounds in various conditions (Tuttolomondo et al., 2007).

Scientific Research Applications

RNA Labeling and Purification

Methanethiosulfonate (MTS) reagents, such as N-Biotinylcaproylaminocaproylaminoethyl Methanethiosulfonate, have been shown to form disulfide bonds with s(4)U-containing RNA more efficiently than commonly used reagents, leading to higher yields and less biased enrichment. This efficiency is crucial for studying global microRNA turnover and RNA turnover, enhancing methods dependent on tracking different RNA populations, such as tissue-specific transcription and dynamic transcriptome analysis (Duffy et al., 2015).

Protein Modification

N-Biotinylcaproylaminocaproylaminoethyl Methanethiosulfonate has applications in protein modification, where it can covalently modify cysteine residues in proteins. This modification is crucial for studying protein structure, function, and interactions. For example, it has been used to investigate the interaction sites within proteins involved in DNA mismatch repair, identifying specific interaction sites that are crucial for the repair mechanism (Ahrends et al., 2006).

Enzyme Activity Studies

The reagent is also valuable in enzyme activity studies. It has been used to modify functional cysteines in enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH), thereby preventing oxidation and reversibly inhibiting enzyme activity. This demonstrates its potential for reversible modification of proteins, protecting redox-sensitive thiol groups from oxidation and modifying enzyme activities without permanent alterations (Makarov et al., 2019).

Advanced Materials and Biomedical Applications

In the field of materials science and biomedical applications, N-Biotinylcaproylaminocaproylaminoethyl Methanethiosulfonate plays a role in the synthesis of hetero-telechelic, alpha,omega bio-functionalized polymers. These polymers, with specific end-group functionalities, have potential applications in creating protein-polymer networks, drug delivery systems, and targeted therapeutic interventions, showcasing the versatility and utility of this reagent in creating advanced materials with biomedical applications (Roth et al., 2010).

Safety And Hazards

Unfortunately, I couldn’t find specific information on the safety and hazards of N-Biotinylcaproylaminocaproylaminoethyl Methanethiosulfonate.


Future Directions

I’m sorry, but I couldn’t find specific information on the future directions of N-Biotinylcaproylaminocaproylaminoethyl Methanethiosulfonate.


properties

IUPAC Name

N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H45N5O6S3/c1-39(35,36)38-17-16-28-23(33)12-5-3-9-14-26-21(31)11-4-2-8-15-27-22(32)13-7-6-10-20-24-19(18-37-20)29-25(34)30-24/h19-20,24H,2-18H2,1H3,(H,26,31)(H,27,32)(H,28,33)(H2,29,30,34)/t19?,20-,24?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKWYYNURUQHAI-VIHQBZHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H45N5O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Biotinylcaproylaminocaproylaminoethyl Methanethiosulfonate

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